4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine
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Overview
Description
4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted pyrazole with a trifluoromethylated reagent. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrazolo[1,5-A]pyrazine, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in photovoltaic cells.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloro group can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Triazole-Fused Pyrazines: These compounds share a similar core structure and are explored for their medicinal and materials science applications.
Uniqueness
4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine is unique due to the combination of its chloro and trifluoromethyl substituents, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C7H5ClF3N3 |
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Molecular Weight |
223.58 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h3H,1-2H2 |
InChI Key |
RSCDFOWTZJXISS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
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